3-Benzoyloxan-4-one
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Overview
Description
3-Benzoyloxan-4-one is a heterocyclic compound with a benzoyl group attached to an oxan-4-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyloxan-4-one typically involves the reaction of benzoyl chloride with oxan-4-one under basic conditions. One common method is the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the benzoyl group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or thioesters.
Scientific Research Applications
3-Benzoyloxan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Benzoyloxan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, inhibiting their activity. Additionally, the oxan-4-one ring can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen in the oxan-4-one ring and exhibit similar biological activities.
4H-Benzo[d][1,3]dioxin-4-ones: These compounds have an additional oxygen atom in the ring structure and are used in similar applications, such as drug development and materials science.
Uniqueness
3-Benzoyloxan-4-one is unique due to its specific ring structure and the presence of the benzoyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-benzoyloxan-4-one |
InChI |
InChI=1S/C12H12O3/c13-11-6-7-15-8-10(11)12(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
GMRZVXDFLOOCLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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